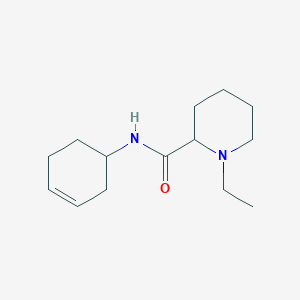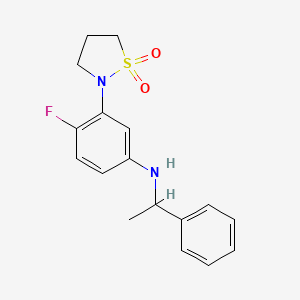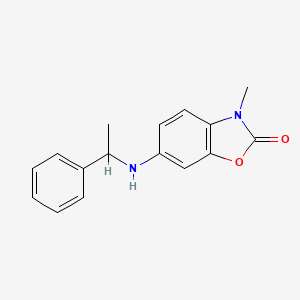![molecular formula C17H19NO2 B7593864 Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7593864.png)
Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone, also known as FM2-10, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of pyrrolidinyl-furanone derivatives and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone involves the binding of the compound to specific target proteins. This binding can result in the inhibition of protein-protein interactions, the modulation of enzyme activity, and the regulation of gene expression. This compound has been shown to bind to various proteins, including histone deacetylases, cyclin-dependent kinases, and proteases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. This compound has also been shown to modulate the activity of enzymes involved in the regulation of cellular processes, such as apoptosis and cell cycle progression.
Avantages Et Limitations Des Expériences En Laboratoire
Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It also has a high degree of selectivity for specific target proteins, which allows for more precise studies. However, this compound does have some limitations. It can be difficult to work with due to its low solubility in water, and it can be toxic at high concentrations.
Orientations Futures
There are several future directions for the study of Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone. One area of interest is the development of new derivatives of this compound that have improved solubility and selectivity. Another area of interest is the investigation of the potential use of this compound in combination with other compounds for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in scientific research. It has various biochemical and physiological effects and has been used in studies involving cancer, inflammation, and neurodegenerative diseases. While this compound has advantages for use in lab experiments, it also has some limitations. Further studies are needed to fully understand the potential of this compound and its derivatives for the treatment of various diseases.
Méthodes De Synthèse
Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone can be synthesized using a multistep process. The first step involves the synthesis of 2-methyl-4-(2-methylphenyl)pyrrolidine, which is then reacted with furan-2-carbaldehyde to form the intermediate product. This intermediate product is then reacted with methylamine to form the final product, this compound.
Applications De Recherche Scientifique
Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone has been extensively studied for its potential use in scientific research. It has been shown to have various biochemical and physiological effects, including the inhibition of protein-protein interactions, the modulation of enzyme activity, and the regulation of gene expression. This compound has been used in studies involving cancer, inflammation, and neurodegenerative diseases.
Propriétés
IUPAC Name |
furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-6-3-4-7-15(12)14-10-13(2)18(11-14)17(19)16-8-5-9-20-16/h3-9,13-14H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTIYKDTBHAFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)C2=CC=CO2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Furan-2-yl)azepan-1-yl]-(1,2,5-thiadiazol-3-yl)methanone](/img/structure/B7593787.png)

![4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide](/img/structure/B7593801.png)



![4-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7593821.png)
![1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7593861.png)
![2-[3-(5-ethylfuran-2-yl)morpholin-4-yl]-N-(2-methylpropyl)acetamide](/img/structure/B7593867.png)


![Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate](/img/structure/B7593886.png)
